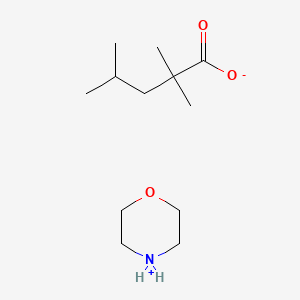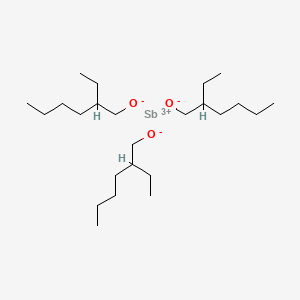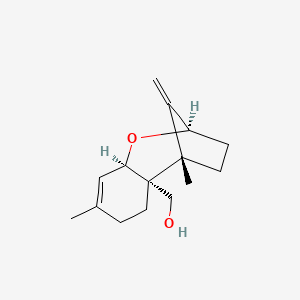
Sodium 2-ethylhexanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-ethylhexanolate, also known as sodium 2-ethylcaproate, is a sodium salt of 2-ethylhexanoic acid. It is a white to off-white hygroscopic crystalline powder that is highly soluble in water. The compound has a molecular formula of C8H15NaO2 and a molecular weight of 166.19 g/mol . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Sodium 2-ethylhexanolate is typically synthesized by reacting 2-ethylhexanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium at temperatures ranging from 40°C to 100°C . The resulting product is then dehydrated and dried to obtain the pure this compound in a fine powdered form .
Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the reaction of isooctanoic acid with sodium hydroxide, followed by tray drying or spray drying to obtain the final product . This method is cost-effective, energy-efficient, and yields a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions: Sodium 2-ethylhexanolate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid.
Reduction: It can be reduced to form 2-ethylhexanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed:
Oxidation: 2-ethylhexanoic acid.
Reduction: 2-ethylhexanol.
Substitution: Various alkyl and acyl derivatives.
科学的研究の応用
Sodium 2-ethylhexanolate has a wide range of applications in scientific research, including:
作用機序
Sodium 2-ethylhexanolate exerts its effects primarily through its interaction with various molecular targets. One of its known targets is β-carbonic anhydrases from pathogenic fungi such as Cryptococcus neoformans and Candida albicans. These enzymes catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a crucial process in many biological systems. By inhibiting these enzymes, this compound can disrupt essential metabolic pathways in these pathogens.
類似化合物との比較
Sodium 2-ethylhexanoate: A closely related compound with similar chemical properties and applications.
2-Ethylhexanoic acid: The parent acid of sodium 2-ethylhexanolate, used in the synthesis of metal derivatives.
Sodium stearate: Another sodium salt used in various industrial applications.
Uniqueness: this compound is unique due to its high solubility in water and its ability to act as a strong reducing agent. It is also highly effective in the acylation of amines and the synthesis of pharmaceutical intermediates, making it a valuable compound in both research and industrial settings .
特性
CAS番号 |
38411-13-1 |
|---|---|
分子式 |
C8H17NaO |
分子量 |
152.21 g/mol |
IUPAC名 |
sodium;2-ethylhexan-1-olate |
InChI |
InChI=1S/C8H17O.Na/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
InChIキー |
BFDXQZBRSCAZOY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















